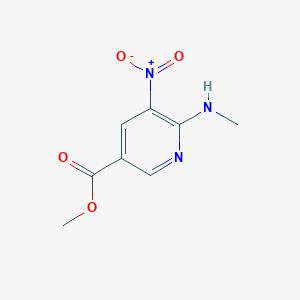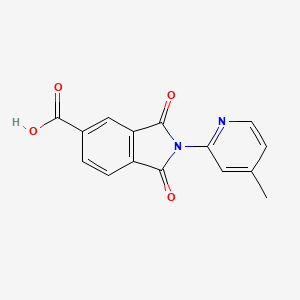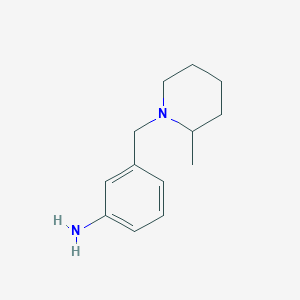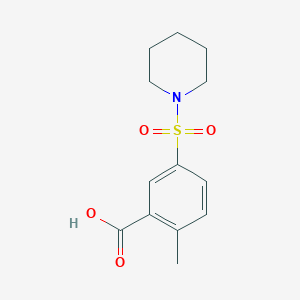
Methyl 6-(methylamino)-5-nitronicotinate
Vue d'ensemble
Description
Methyl 6-(methylamino)-5-nitronicotinate, also known as Methyl MNAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a nitro-containing heterocyclic compound that belongs to the class of nicotinonitriles.
Applications De Recherche Scientifique
Anticoccidial Agents
Research has indicated that compounds related to Methyl 6-(methylamino)-5-nitronicotinate demonstrate significant activity against Eimeria tenella, a pathogen causing coccidiosis in poultry. Studies explored various analogues of 5-nitronicotinamide for their anticoccidial properties, suggesting potential applications in veterinary medicine (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
Inhibitors of Dihydropteroate Synthase
Another study reported that 6-(methylamino)-5-nitrosoisocytosine, a compound structurally related to this compound, is a potent inhibitor of Escherichia coli dihydropteroate synthase. This inhibition could have implications for the development of antibacterial agents, though none of the studied compounds showed significant antibacterial activity in the tested conditions (Lever, Bell, Hyman, Mcguire, & Ferone, 1986).
Photodegradable Polymers
Research into photodegradable polymers has utilized related compounds. A study discussed the synthesis of a photodegradable and thermally stable polyamide containing an o-nitrobenzyl chromophore derived from a similar compound. This polymer has potential applications in microelectronics due to its unique photodegradable properties (Mathew, Ajayaghosh, Das, Kamat, & George, 1993).
NMR and Molecular Modeling
Investigations into the structure of related compounds like 6-amino-4-methylamino-5-nitrosopyrimidine have been conducted using X-ray diffraction, NMR, and molecular modeling. These studies are crucial for understanding the molecular structure and properties, which could aid in the design of new drugs or materials (Urbelis, Susvilo, & Tumkevičius, 2006).
Synthesis of Novel Compounds
Researchers have also focused on synthesizing novel compounds for potential therapeutic use. For instance, a study involved the synthesis of 6-(methylamino)-5-nitro-2-phenyl-4H-pyran-3-carbonitriles via a domino one-pot three-component reaction. Such synthetic pathways are crucial in medicinal chemistry for the development of new pharmaceuticals (Sivakumar, Kanchithalaivan, & Kumar, 2013).
Mécanisme D'action
Target of Action
Methyl 6-(methylamino)-5-nitronicotinate is a complex compound with potential biological activity It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action. This typically involves extensive biochemical and pharmacological research .
Propriétés
IUPAC Name |
methyl 6-(methylamino)-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-9-7-6(11(13)14)3-5(4-10-7)8(12)15-2/h3-4H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQONNBJDANXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593525 | |
| Record name | Methyl 6-(methylamino)-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211915-52-5 | |
| Record name | Methyl 6-(methylamino)-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B3023047.png)



![1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine](/img/structure/B3023051.png)
![2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3023057.png)

![3-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B3023061.png)
![4-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023064.png)